molecular formula C17H24N2O B12267064 N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12267064
M. Wt: 272.4 g/mol
InChI Key: BTGFQZPQPVNUKF-UHFFFAOYSA-N
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Description

N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally characterized by a piperidine ring substituted with a 2-methylphenylmethyl group and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the 2-Methylphenylmethyl Group: This step involves the alkylation of the piperidine ring with a 2-methylbenzyl halide under basic conditions.

    Formation of the Cyclopropanecarboxamide Moiety: The final step involves the reaction of the substituted piperidine with cyclopropanecarbonyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropanecarboxamide moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for conditions such as pain management and neurological disorders.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)cyclopropanecarboxamide
  • N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
  • N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)butanamide

Uniqueness

N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of both a cyclopropanecarboxamide moiety and a 2-methylphenylmethyl group. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-[1-[(2-methylphenyl)methyl]piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C17H24N2O/c1-13-5-2-3-6-15(13)11-19-10-4-7-16(12-19)18-17(20)14-8-9-14/h2-3,5-6,14,16H,4,7-12H2,1H3,(H,18,20)

InChI Key

BTGFQZPQPVNUKF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

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